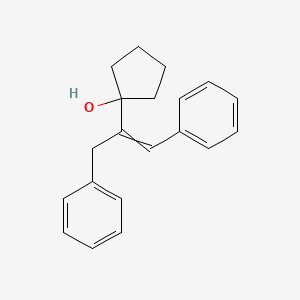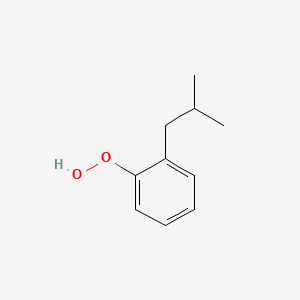
2-(2-Methylpropyl)benzene-1-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)benzene-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a benzene ring substituted with a 2-methylpropyl group and a peroxol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)benzene-1-peroxol can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-Methylpropyl)benzene with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)benzene-1-peroxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitric acid, with catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2-(2-Methylpropyl)benzene-1-peroxol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Methylpropyl)benzene-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent. The benzene ring and the 2-methylpropyl group also contribute to the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
2-(2-Methylpropyl)benzene: This compound lacks the peroxol group and has different chemical properties and reactivity.
Benzene-1-peroxol: This compound lacks the 2-methylpropyl group and has different applications and reactivity.
2-Methylpropylbenzene-1-ol: This compound has a hydroxyl group instead of a peroxol group, leading to different chemical behavior.
Uniqueness
2-(2-Methylpropyl)benzene-1-peroxol is unique due to the presence of both the 2-methylpropyl group and the peroxol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
521292-73-9 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1-hydroperoxy-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3 |
InChIキー |
KMGVYWXLTFCNRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=CC=C1OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)

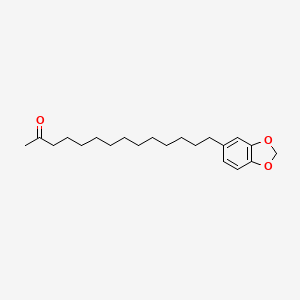
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)

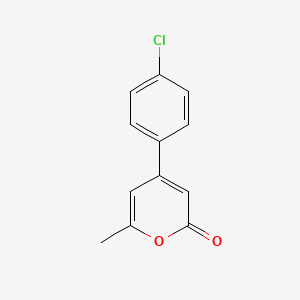
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
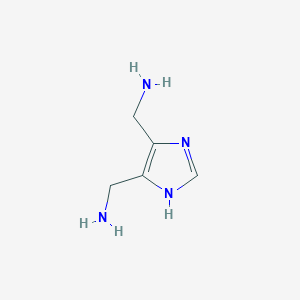
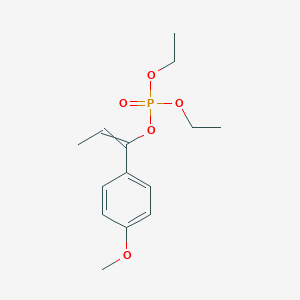

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
